molecular formula C16H20N2O3 B6426357 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 899397-66-1

7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B6426357
CAS No.: 899397-66-1
M. Wt: 288.34 g/mol
InChI Key: KKPBGCGKSZRATO-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative characterized by a planar coumarin core substituted with a 4-methylpiperazine moiety at the 4-position and a methyl group at the 8-position. The compound exhibits intramolecular O–H⋯N hydrogen bonding, forming an S(6) ring motif, and adopts a chair conformation for the piperazine ring in its crystalline state . Its crystal structure is stabilized by C–H⋯O hydrogen bonds and π–π interactions, forming sheet-like architectures parallel to the bc plane . Computational studies using DFT/B3LYP/6-311G(d,p) methods reveal a hardness value of 2.149 eV and softness of 0.232 (eV)⁻¹, indicating low chemical reactivity and high stability .

Properties

IUPAC Name

7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-14(19)4-3-13-12(9-15(20)21-16(11)13)10-18-7-5-17(2)6-8-18/h3-4,9,19H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPBGCGKSZRATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction condenses resorcinol with a β-keto ester (e.g., ethyl acetoacetate) in the presence of an acid catalyst. For 7-hydroxy-8-methylcoumarin, the reaction proceeds as follows:

Reagents :

  • Resorcinol (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Concentrated sulfuric acid (catalytic)

Conditions :

  • Temperature: 80–100°C

  • Duration: 4–6 hours

  • Workup: Quenching in ice water, filtration, and recrystallization from ethanol

The reaction mechanism involves acid-catalyzed cyclodehydration, forming the coumarin ring system. The methyl group at position 8 originates from the β-keto ester’s acetyl moiety.

Table 1: Pechmann Reaction Optimization Data

ParameterOptimal ValueYield (%)Purity (HPLC)
Resorcinol:ester ratio1:1.27298.5
Catalyst (H₂SO₄ vol%)15%6897.8
Recrystallization solventEthanol7599.1

The introduction of the 4-methylpiperazinylmethyl group at position 4 is accomplished via a Mannich reaction , which facilitates the formation of a C–N bond between the coumarin core, formaldehyde, and 4-methylpiperazine.

Reaction Mechanism and Conditions

Reagents :

  • 7-Hydroxy-8-methylcoumarin (1.0 equiv)

  • 4-Methylpiperazine (1.1 equiv)

  • Formaldehyde (37% aqueous, 1.2 equiv)

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Duration: 6–8 hours

  • Workup: Solvent evaporation, column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)

The Mannich reaction proceeds through iminium ion intermediates, with the piperazine’s secondary amine reacting with formaldehyde to form a Schiff base, which subsequently alkylates the coumarin’s active methylene group at position 4.

Table 2: Mannich Reaction Optimization Data

ParameterVariation RangeOptimal ValueYield (%)
Piperazine:aldehyde ratio1:1 to 1:1.51:1.265
SolventEthanol, THF, DMFEthanol68
Reaction time (h)4–12870

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity. Key methods include:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.38 (s, 1H, 7-OH)

    • δ 6.20 (d, J = 8.0 Hz, 1H, H-6)

    • δ 3.55 (s, 2H, N–CH₂–coumarin)

    • δ 2.45–2.30 (m, 8H, piperazine protons).

  • IR (KBr) :

    • 1727 cm⁻¹ (C=O stretch)

    • 1610 cm⁻¹ (aromatic C=C)

    • 3420 cm⁻¹ (O–H stretch).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar coumarin core and chair conformation of the piperazine ring. Key crystallographic parameters include:

ParameterValue
Space groupP21/c
a (Å)15.3519
b (Å)9.4005
c (Å)9.9702
β (°)106.954
V (ų)1376.32

Hydrogen bonding (O–H⋯N) and π–π interactions stabilize the crystal lattice.

Industrial Production Considerations

While laboratory-scale synthesis employs batch reactors, industrial production may leverage continuous flow systems to enhance efficiency. Key challenges include:

  • Scalability : Maintaining stoichiometric ratios at high volumes.

  • Purification : Implementing centrifugal partition chromatography for large-scale purity control.

  • Waste management : Recycling ethanol solvent via distillation.

Chemical Reactions Analysis

Hydroxyl Group Modifications

The phenolic –OH group at position 7 participates in hydrogen bonding and intramolecular interactions:

  • Intramolecular Hydrogen Bonding : Forms a six-membered S(6) ring motif with the adjacent piperazine nitrogen, stabilizing the molecular conformation .

  • Intermolecular Interactions : Acts as a hydrogen bond donor to carbonyl oxygen atoms in neighboring molecules, influencing crystal packing .

Potential Reactions (hypothesized based on structural analogs ):

Reaction Type Reagents/Conditions Expected Product
Esterification Acetyl chloride, pyridine7-Acetoxy derivative
Alkylation Methyl iodide, K₂CO₃7-Methoxy analog

Piperazine Moieties

The 4-methylpiperazine group contributes to solubility and biological activity. Documented interactions include:

  • Protonation : The tertiary amine undergoes protonation under acidic conditions, enhancing water solubility.

  • Coordination Chemistry : Piperazine nitrogen atoms may act as ligands for metal ions, though direct evidence for this compound is limited.

Stability and Degradation

The compound demonstrates stability under ambient conditions but undergoes decomposition under extreme pH:

Condition Observation Reference
Acidic (pH < 2) Hydrolysis of lactone ring to coumarilic acid
Basic (pH > 10) Ring-opening via saponification

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with other piperazine-substituted coumarins but differs due to steric and electronic effects from the 8-methyl group:

Feature This Compound Analog (e.g., 7-Hydroxy-4-methylcoumarin)
Hydroxyl Reactivity Reduced nucleophilicity due to H-bondingHigher susceptibility to alkylation
Piperazine Stability Resists oxidation under aerobic conditionsProne to N-oxidation in similar derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.5Cell cycle arrest in the G2/M phase
A549 (Lung Cancer)10.3Inhibition of PI3K/Akt signaling pathway

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Neurological Disorders

The piperazine moiety in the compound enhances its potential for treating neurological disorders. Studies have demonstrated its efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation may provide therapeutic benefits for conditions such as depression and anxiety.

Disorder Efficacy Mechanism
DepressionSignificantSerotonin receptor agonism
AnxietyModerateDopamine receptor modulation

Clinical trials are needed to further validate these findings and explore dosage efficacy .

Chemosensors Development

Recent research has focused on utilizing this compound in developing water-soluble chemosensors based on coumarin derivatives. The compound's ability to form stable complexes with metal ions makes it suitable for sensing applications.

Metal Ion Detection Limit (µM) Application
Cu²⁺0.5Environmental monitoring
Pb²⁺0.3Water quality assessment

The chemosensor's sensitivity and selectivity are attributed to the structural features of the compound, which facilitate interaction with target analytes .

Study 1: Anticancer Efficacy

A study published in Acta Crystallographica explored the crystal structure and biological activity of the compound against various cancer cell lines. Results indicated a dose-dependent response, with significant apoptosis observed in treated cells compared to controls .

Study 2: Neurological Modulation

Research conducted by Osaka Kyoiku University investigated the effects of the compound on neurotransmitter modulation in rodent models. The study found that administration led to improved behavioral outcomes in anxiety tests, supporting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Coumarin Derivatives

Compound Name Substituents Key Structural Features Hardness (eV) Softness (eV⁻¹)
7-Hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 4-methylpiperazine, 8-methyl Planar coumarin; intramolecular O–H⋯N bond; chair piperazine 2.149 0.232
7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one 4-methylpiperidine, 4-propyl Piperidine ring (single N); increased hydrophobicity due to propyl group N/A N/A
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H... 4-ethylpiperazine, 4-chlorophenyl, 4-methyl Enhanced lipophilicity; halogen substituent for electronic modulation N/A N/A
7-Hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 2-methylpiperidine, 4-methyl Steric hindrance from 2-methylpiperidine; altered hydrogen bonding capacity N/A N/A

Key Observations :

  • Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound provides two nitrogen atoms, enabling stronger hydrogen bonding and enhanced solubility compared to single-nitrogen piperidine analogs (e.g., ). Piperazine derivatives are more likely to engage in pH-sensitive interactions, making them suitable for drug delivery systems .
  • In contrast, halogenated derivatives (e.g., ) exhibit higher electronegativity, influencing binding affinity in biological targets .
  • Conformational Flexibility : The chair conformation of the piperazine ring in the target compound () contrasts with boat conformations observed in some piperidine derivatives, affecting molecular packing and intermolecular interactions .

Key Observations :

  • The target compound is synthesized via a Mannich reaction, offering moderate-to-high yields (70–80%) under reflux conditions .
  • Piperazine-containing derivatives generally require milder conditions compared to halogenated analogs, which often involve multi-step functionalization (e.g., ).

Antimicrobial Activity :

  • The target compound’s 4-methylpiperazine group enhances water solubility, improving bioavailability compared to hydrophobic analogs like 4-propyl derivatives (). Piperazine-containing coumarins exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes .
  • Halogenated derivatives (e.g., ) show enhanced potency against Gram-positive bacteria, attributed to the electron-withdrawing effects of chlorine/trifluoromethyl groups .

Optoelectronic Potential:

  • The target compound’s low energy gap (ΔE = 4.299 eV) and nonlinear optical (NLO) properties suggest utility in optoelectronic materials, outperforming simpler coumarins lacking π-donor substituents .
Computational and Crystallographic Insights
  • DFT Studies : The target compound’s frontier molecular orbitals (HOMO-LUMO gap) align with its stability, contrasting with more reactive analogs like 7-hydroxy-8-methoxy derivatives (), which exhibit higher softness values .
  • Crystal Packing : The sheet-like architecture via π–π interactions (centroid distance: 3.5745 Å) in the target compound () differs from the helical chains observed in 8-acetyl-7-hydroxy-4-phenylcoumarin (), highlighting substituent-dependent packing motifs.

Biological Activity

7-Hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through a review of case studies, research findings, and data tables.

Chemical Structure

The molecular formula of this compound is C15H18N2O3. The crystal structure reveals a planar coumarin ring with an intramolecular O—H⋯N hydrogen bond forming an S(6) ring motif. The piperazine ring adopts a chair conformation, contributing to the compound's stability and interaction capabilities in biological systems .

Crystal Data Summary

ParameterValue
Molecular Weight (Mr)274.31 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 15.3519 Å
b = 9.4005 Å
c = 9.9702 Å
β Angle106.954°
Volume (V)1376.32 ų

Anticancer Activity

Research indicates that this coumarin derivative exhibits significant anticancer properties. In vitro studies have shown that it inhibits cyclin-dependent kinases (CDK) such as CDK2 and CDK4, which are critical for cell cycle regulation. The compound demonstrated potent activity against human cervical cancer cell lines (HeLa), with molecular docking studies revealing strong binding affinities to the active sites of CDKs .

Case Study: CDK Inhibition

A recent study evaluated the inhibitory effects of various coumarin derivatives on CDK activity:

CompoundIC50 (nM)Selectivity Index
7-Hydroxy-8-methyl...26>10
Other DerivativesVaries<10

The results suggest that structural modifications can enhance anticancer efficacy while maintaining selectivity towards target proteins.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed that it possesses moderate to high antibacterial activity:

Antimicrobial Efficacy Table

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Bacillus subtilisModerate
Pseudomonas aeruginosaLow

These findings underscore the potential of this compound as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory effects. Studies suggest that this compound may reduce tissue edema and inflammation markers in experimental models . The underlying mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Q & A

Q. What are the established synthetic routes for 7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, and what are the critical reaction conditions?

The compound is synthesized via a Mannich reaction , where 7-hydroxy-4-methylcoumarin reacts with formaldehyde and 4-methylpiperazine in ethanol under reflux (4–6 hours). Key parameters include stoichiometric ratios (1:1:1 for coumarin, amine, and formaldehyde) and purification via recrystallization from acetone, yielding ~55% pure product . Alternative methods employ ultrasound-assisted three-component synthesis , reducing reaction time and improving yields by minimizing by-products .

Q. How is this compound characterized structurally, and what spectroscopic markers are diagnostic?

  • IR spectroscopy : A strong carbonyl stretch at ~1727 cm⁻¹ (chromen-2-one core) and broad O-H/N-H stretches at 3500–2950 cm⁻¹ .
  • ¹H NMR : Key signals include a singlet at δ 12.38 ppm (7-OH), δ 2.5–3.0 ppm (piperazine methyl/methylene groups), and aromatic protons at δ 6.0–7.0 ppm .
  • Melting point : 132–134°C, confirming purity .

Q. What preliminary biological activities have been reported for this compound?

  • Corrosion inhibition : Adsorbs onto stainless steel in acidic environments (e.g., 2M H₂SO₄), achieving >80% inhibition efficiency via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization .
  • Enzyme inhibition : Selectively inhibits human carbonic anhydrase IX/XII (Ki values <100 nM), relevant in cancer therapy .

Advanced Research Questions

Q. How does the 4-methylpiperazinylmethyl group influence biological activity and selectivity?

The piperazine moiety enhances solubility and target interaction. For carbonic anhydrase inhibition, its basic nitrogen participates in hydrogen bonding with active-site residues (e.g., Zn²⁺-bound water). Substituting this group with bulkier amines reduces activity, highlighting its role in steric optimization .

Q. What computational methods are used to elucidate its mechanism of action?

  • Density Functional Theory (DFT) : Calculates adsorption energy on metal surfaces (e.g., ΔG°ads = −34 kJ/mol for steel), confirming chemisorption via coumarin’s oxygen and piperazine nitrogen .
  • Molecular docking : Predicts binding poses in carbonic anhydrase IX (PDB: 3IAI), with the chromen-2-one core occupying the hydrophobic pocket .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., corrosion vs. enzyme inhibition) arise from assay conditions (pH, temperature) or structural analogs. Standardize protocols (e.g., fixed concentration ranges, controlled buffer systems) and validate purity via HPLC before biological testing .

Q. What strategies improve the compound’s stability and pharmacokinetic profile?

  • pH stability : Degrades in alkaline conditions (>pH 9) due to hydroxylation at the chromen-2-one core. Stabilize via lyophilization or encapsulation in liposomes .
  • Metabolic studies : Metabolized to 7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one (exact mass 304.1526 Da), detected via LC-MS .

Q. How is crystallographic data utilized to validate its structure?

Single-crystal X-ray diffraction (SHELX programs) resolves bond angles and torsion angles, confirming the piperazine methyl group’s orientation. Compare with spectroscopic data to rule out polymorphic variations .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Overlapping UV/vis peaks (e.g., with proteins or lipids) require HPLC-MS/MS with a C18 column (retention time ~8.2 min) and MRM transitions (m/z 330 → 285) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Piperazine modification : Replace 4-methylpiperazine with morpholine (reduces basicity) or bulkier groups (e.g., benzylpiperazine) to assess steric effects.
  • Chromen-2-one substitution : Introduce halogens (e.g., Cl at position 3) to enhance lipophilicity and membrane permeability .

Tables for Key Data

Property Value/Condition Reference
Synthetic yield (Mannich)55%
Inhibition efficiency (H₂SO₄)82% (1 mM concentration)
Carbonic Anhydrase IX Ki89 nM
LogP (predicted)2.1

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